molecular formula C27H23ClFN7 B2576664 N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946289-28-7

N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2576664
CAS No.: 946289-28-7
M. Wt: 499.98
InChI Key: RZEKPHQUXLTJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural motifs:

  • Position 4: A 4-chlorophenyl group attached to the amine.
  • Position 1: A phenyl substituent.
  • Position 6: A 4-(4-fluorophenyl)piperazin-1-yl group.

This compound belongs to a class of heterocyclic molecules known for their kinase inhibitory and antimicrobial activities .

Properties

IUPAC Name

N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN7/c28-19-6-10-21(11-7-19)31-25-24-18-30-36(23-4-2-1-3-5-23)26(24)33-27(32-25)35-16-14-34(15-17-35)22-12-8-20(29)9-13-22/h1-13,18H,14-17H2,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEKPHQUXLTJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex compound that has garnered attention for its diverse biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological versatility. Its structure includes:

  • Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
  • Fluorophenyl-piperazine moiety : Contributes to its binding affinity and selectivity towards biological targets.

The molecular formula is C24H21ClFN5C_{24}H_{21}ClFN_5 with a molecular weight of approximately 433.9 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by modulating various signaling pathways involved in tumor growth and cell cycle regulation. Key findings include:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases such as AKT2 (also known as PKBβ), which is crucial in oncogenic signaling pathways. In studies involving glioblastoma cell lines, it demonstrated low micromolar activity against AKT2, correlating with reduced cell proliferation and increased apoptosis in cancer cells .
  • Cell Cycle Regulation : The compound's interaction with proteins associated with cell cycle regulation suggests it may effectively halt the progression of cancer cells through critical checkpoints .

The proposed mechanism of action involves:

  • Targeting Oncogenic Pathways : By inhibiting AKT2, the compound disrupts critical pathways that promote cell survival and proliferation in tumors. This was evidenced by its ability to inhibit neurosphere formation in patient-derived glioma stem cells, indicating a potential therapeutic role in treating aggressive brain tumors .
  • Selective Cytotoxicity : Notably, while exhibiting potent activity against cancer cells, the compound showed significantly lower cytotoxicity towards non-cancerous cells, highlighting its therapeutic potential with reduced side effects .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the efficacy of this compound:

StudyCell LineResult
Study 1U87MG (Glioblastoma)Significant inhibition of cell growth (EC50 values < 10 µM)
Study 2C6 (Rat Glioma)Induced apoptosis with minimal effects on normal astrocytes
Study 3MCF-7 (Breast Cancer)Inhibited tumor growth and induced DNA fragmentation

These studies collectively support the compound's role as a promising anticancer agent.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C23H25ClFN5O3, and it exhibits a unique combination of chlorophenyl and fluorophenyl substituents that enhance its pharmacological profile.

Antitumor Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. Studies have demonstrated that N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit the proliferation of various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways involved in cell cycle regulation and programmed cell death .

Neurological Disorders

The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders such as depression and anxiety. Its piperazine moiety is known to enhance central nervous system penetration, making it a potential lead for developing novel antidepressants or anxiolytics .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers investigated the anticancer properties of this compound on human breast cancer cells. The results showed that the compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations. The study highlighted the compound's potential as a lead for developing new anticancer therapies .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound in animal models of anxiety and depression. The results indicated that administration led to significant reductions in anxiety-like behaviors and depressive symptoms compared to control groups. This suggests that the compound may modulate serotonin and dopamine pathways, warranting further exploration in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name Substituent (Position 4) Position 1 Position 6 Melting Point (°C) Biological Activity Reference
Target Compound 4-Chlorophenyl Phenyl 4-(4-Fluorophenyl)piperazinyl N/A Not reported N/A
N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl 2-Phenylvinyl Methylsulfonyl 225–227 Antibacterial (S. aureus)
N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine 3,5-Dimethylphenyl Phenyl 4-(4-Fluorophenyl)piperazinyl N/A Not reported
N-(6-(4-(4-Fluorophenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine 3,4,5-Trimethoxyphenyl N/A (Pyrimidine) 4-(4-Fluorophenyl)piperazinyl 84–86 Not reported
N-(3-chloro-4-methylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Chloro-4-methylphenyl Methyl 4-(2-Methoxyphenyl)piperazinyl N/A Not reported

Key Observations

Substitution with electron-withdrawing groups (e.g., chlorine) may influence binding affinity to kinase domains .

Position 1 :

  • The phenyl group in the target compound provides steric bulk compared to methyl () or 2-phenylvinyl (). This may stabilize interactions with hydrophobic pockets in target enzymes .

Position 6 (Piperazinyl Group) :

  • The 4-(4-fluorophenyl)piperazinyl group in the target compound is structurally similar to analogs in and . Fluorine atoms enhance metabolic stability and bioavailability via reduced oxidative metabolism .
  • Replacement with methylsulfonyl () or 2-methoxyphenylpiperazinyl () alters electronic properties and hydrogen-bonding capacity, impacting target selectivity .

Q & A

Q. What are the typical synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis involves multi-step protocols, including nucleophilic substitution and cyclization reactions. A common approach is refluxing intermediates like 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines with morpholine derivatives in ethanol under reduced pressure for 10 hours . Purity optimization requires crystallization from ethanol (95%) and chromatographic techniques (e.g., HPLC) to remove unreacted precursors or byproducts. Solvent selection (e.g., ethanol vs. DMF) and reaction time adjustments can minimize side reactions like over-alkylation .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : 1H and 13C-NMR identify substituent positions (e.g., distinguishing piperazine vs. pyrazole protons) and confirm regioselectivity .
  • X-ray crystallography : Resolves intramolecular interactions, such as N–H⋯N hydrogen bonds stabilizing the pyrimidine ring conformation. Dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) reveal steric effects .
  • IR spectroscopy : Detects functional groups like amine (–NH) stretches (~3300 cm⁻¹) and C–F bonds (~1200 cm⁻¹) .

Q. How is the compound initially screened for pharmacological activity?

Primary screening involves in vitro assays targeting receptors (e.g., kinase inhibition) or antimicrobial activity. For example:

  • Enzyme inhibition : Dose-response curves (IC50) against tyrosine kinases using fluorescence-based assays .
  • Antimicrobial testing : Agar diffusion assays against S. aureus or E. coli at concentrations of 10–100 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory efficacy data across biological assays?

Contradictions (e.g., high kinase inhibition but low cellular activity) may arise from poor solubility or metabolic instability. Methodological approaches include:

  • Substituent modulation : Introducing trifluoromethyl groups to enhance lipophilicity and metabolic stability .
  • Prodrug derivatization : Adding morpholine or piperazine moieties to improve membrane permeability .
  • Metabolic profiling : LC-MS analysis of hepatic microsome incubations to identify unstable functional groups (e.g., primary amines) .

Q. What experimental strategies address discrepancies in crystallographic vs. computational docking data?

Discrepancies often stem from dynamic conformations not captured in static crystal structures. Solutions include:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to identify flexible regions .
  • Temperature-dependent crystallography : Resolve conformational changes at 100–300 K to validate docking poses .
  • Synchrotron radiation : High-resolution (<1.0 Å) data collection to refine electron density maps for ambiguous substituents .

Q. How can flow chemistry improve yield and scalability of the synthesis?

Traditional batch synthesis risks thermal degradation during reflux. Flow chemistry offers:

  • Precise temperature control : Microreactors maintain isothermal conditions (e.g., 80°C ± 1°C) to suppress side reactions .
  • Continuous purification : In-line scavengers (e.g., silica cartridges) remove impurities, achieving >90% purity without column chromatography .

Q. What challenges arise in resolving polymorphic forms, and how are they mitigated?

Polymorphism affects solubility and bioavailability. Strategies include:

  • Solvent screening : Crystallization from polar (ethanol) vs. nonpolar (toluene) solvents to isolate metastable forms .
  • DSC/TGA analysis : Detect phase transitions (e.g., endothermic peaks at 150–200°C) to identify stable polymorphs .
  • Synthonic engineering : Additives (e.g., polymers) to direct crystal packing via hydrogen-bond competition .

Q. How does this compound compare mechanistically to structurally related pyrazolo-pyrimidine analogs?

  • Selectivity : Fluorophenyl-piperazine substituents reduce off-target binding vs. non-fluorinated analogs (e.g., 20-fold lower affinity for adenosine receptors) .
  • Potency : Chlorophenyl groups enhance kinase inhibition (IC50 = 12 nM) compared to methyl-substituted derivatives (IC50 = 85 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.